4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline

Medicinal Chemistry Neuropharmacology Pain Modulation

Avoid SAR inconsistencies from interchangeable aniline analogs. This 4-ethyl-substituted building block ensures consistent library synthesis and ADME optimization. - Specific 4-ethyl group mimics high-affinity phenyzoline phenyl, enabling focused I2-IBS ligand libraries. - Balanced logP (~1.2) enhances cellular permeability without high-clearance risks of halogenated analogs. - Unhindered aniline nitrogen supports high-throughput parallel synthesis with minimal failure rates.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
Cat. No. B13257821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NCC2=NC=CN2
InChIInChI=1S/C12H15N3/c1-2-10-3-5-11(6-4-10)15-9-12-13-7-8-14-12/h3-8,15H,2,9H2,1H3,(H,13,14)
InChIKeyRCANIGGDFLJPDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-N-(1H-imidazol-2-ylmethyl)aniline: A 4-Ethyl Substituted Aniline Building Block for Chemical Probe Synthesis and Lead Optimization


4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline (CAS 1247420-70-7, Molecular Formula C12H15N3, Molecular Weight 201.27 g/mol) is a heterocyclic building block combining an aniline core with an imidazole ring via a methylene linker. The para-ethyl substituent on the aniline ring provides a specific, moderate lipophilic modification (calculated XLogP3-AA ~1.2) compared to unsubstituted or halogenated analogs, influencing its utility in medicinal chemistry for optimizing target binding and physicochemical properties [1]. It is typically supplied as a research-grade chemical with a purity of 95% for use in organic synthesis and drug discovery .

Why Generic Substitution Fails: The Critical Role of the 4-Ethyl Group in Target Binding and Physicochemical Profile for 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline


In the imidazole-containing aniline chemical space, simple substitution of the 4-ethyl group with other substituents (e.g., -H, -F, -Cl) can drastically alter a compound's pharmacological profile [1]. The 4-ethyl group is not merely a placeholder; its specific size and lipophilicity directly impact binding pocket complementarity and the overall molecule's logP and solubility [2]. For instance, in a series of 4-[(N-imidazol-2-ylmethyl)anilino]pyranopyridine analogs, substitution of the aniline ring with a 4-chloro group yielded an anti-angiogenic agent, demonstrating that even minor modifications to this region can confer potent, target-specific biological activity [1]. Therefore, treating any N-(1H-imidazol-2-ylmethyl)aniline analog as interchangeable disregards these critical structure-activity relationships (SAR), potentially leading to loss of potency, altered selectivity, or undesirable ADME properties.

Quantitative Differentiation of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline: A Comparative Evidence Guide for Scientific Procurement


Imidazoline I2 Receptor Binding Affinity: High-Resolution Comparative Data with Structural Analogs

In a series of imidazoline I2 receptor (I2-IBS) ligands, the presence and position of an aromatic substituent are critical. The lead compound phenyzoline (2-phenyl derivative) exhibits a pKi of 8.60 at I2-IBS [1]. In contrast, its ortho-phenyl analog, diphenyzoline (with two phenyl rings), shows a significantly reduced pKi of 6.80, demonstrating a >60-fold decrease in affinity [1]. This structural sensitivity confirms that the region around the aniline ring is a key pharmacophore. The 4-ethyl group in 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline is positioned to mimic the phenyl ring in phenyzoline, potentially conferring high affinity while its smaller size and altered electron density may improve selectivity against off-target adrenergic receptors (α2-ARs) [1].

Medicinal Chemistry Neuropharmacology Pain Modulation

Physicochemical Property Differentiation: Calculated LogP and Lipophilic Efficiency vs. Common Analogs

The 4-ethyl group provides a specific lipophilic contribution. The calculated XLogP3-AA for 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline is approximately 1.2 [1]. This is a moderate increase compared to the unsubstituted N-(1H-imidazol-2-ylmethyl)aniline, which has a calculated LogP of ~0.5 [2]. This difference of 0.7 log units corresponds to a ~5-fold increase in partition coefficient, which can significantly enhance membrane permeability and target engagement without drastically reducing solubility. In contrast, a 4-fluoro analog (e.g., 4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline) would have a lower logP and a different electronic profile, while a 4-chloro or 4-bromo analog would be more lipophilic, potentially introducing liabilities like hERG binding or high metabolic clearance.

Physicochemical Property Analysis ADME Medicinal Chemistry

Structural and Synthetic Differentiation: A Key Building Block for N-Substituted Imidazole Libraries

The compound's structure, with a primary aniline nitrogen directly attached to the imidazol-2-ylmethyl group, provides a unique synthetic handle. This differentiates it from related compounds like 2-ethyl-N-(1H-imidazol-2-ylmethyl)aniline (ortho-substituted) or 3-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline (meta-substituted, saturated imidazoline) [REFS-1, REFS-2]. The para-ethyl substitution offers a defined vector for further derivatization (e.g., acylation, sulfonylation, reductive amination) while minimizing steric hindrance at the reactive aniline nitrogen, a key advantage for generating diverse chemical libraries . This is in contrast to ortho-substituted analogs, where steric bulk can impede subsequent reactions and alter the dihedral angle of the final product.

Synthetic Chemistry Building Block Library Synthesis

Optimal Research and Industrial Application Scenarios for 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline Based on Quantitative Evidence


Design and Synthesis of Novel Imidazoline I2 Receptor Ligands for Pain and Neuroprotection Research

Given the established SAR for I2-IBS ligands, 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline is an ideal building block for creating focused libraries to explore this target. Its specific 4-ethyl substitution pattern is predicted to mimic the high-affinity phenyl group of phenyzoline while offering a distinct physicochemical profile [1]. Researchers can use this compound as a core scaffold, further derivatizing the aniline nitrogen to optimize potency, selectivity over α2-ARs, and in vivo efficacy for treating chronic pain or neurodegenerative disorders [1].

Optimization of Lead Compounds with a Required Aniline Moiety in Kinase or GPCR Programs

In drug discovery programs targeting kinases or GPCRs where an aniline motif is a key pharmacophore (e.g., as a hinge-binding element in kinase inhibitors), the 4-ethyl group offers a balanced lipophilic handle. Its calculated logP of ~1.2 provides a 'Goldilocks' zone for enhancing cellular permeability without incurring the high clearance and off-target toxicity risks associated with more lipophilic halogenated or alkylated analogs [2]. This makes it a strategic choice for medicinal chemists aiming to improve the ADME properties of their leads while maintaining or improving target binding [2].

Synthesis of Diverse Heterocyclic Compound Libraries via Parallel Synthesis

The compound's unhindered aniline nitrogen makes it an excellent substrate for high-throughput parallel synthesis. It can be efficiently reacted with a wide variety of building blocks (e.g., carboxylic acids, sulfonyl chlorides, isocyanates) to generate diverse amide, sulfonamide, and urea libraries . Its para-substitution ensures consistent reactivity across all wells, minimizing the failure rate in automated synthesis setups, which is a key consideration for industrial-scale library production and for academic labs screening for novel biological probes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.